molecular formula C20H14N4O3S B2902540 (2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327182-35-3

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2902540
CAS RN: 1327182-35-3
M. Wt: 390.42
InChI Key: SADQDPJDCNNOQF-NMWGTECJSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as CTCC, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exerts its therapeutic effects by targeting various molecular pathways involved in disease pathogenesis. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating caspases. In inflammatory cells, this compound inhibits the production of inflammatory cytokines by blocking the nuclear factor kappa B (NF-κB) signaling pathway. In bacterial and fungal cells, this compound disrupts the cell membrane and inhibits the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound reduces the expression of oncogenes and increases the expression of tumor suppressor genes. In inflammatory cells, this compound reduces the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor kappa B (NF-κB). In bacterial and fungal cells, this compound disrupts the cell membrane and inhibits the synthesis of essential macromolecules.

Advantages and Limitations for Lab Experiments

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several advantages for lab experiments, including its simple synthesis method, low toxicity, and broad-spectrum activity against various diseases. However, this compound also has some limitations, including its poor solubility in aqueous solutions and limited in vivo efficacy.

Future Directions

There are several future directions for (2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in animal models and clinical trials. Additionally, this compound could be further studied for its potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Overall, this compound has great potential for therapeutic applications and warrants further investigation.

Synthesis Methods

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-aminothiazole, 4-aminobenzamide, and 2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The resulting product is a yellow solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Scientific Research Applications

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In infectious disease research, this compound has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

2-(4-carbamoylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c21-17(25)12-5-7-14(8-6-12)23-19-15(18(26)24-20-22-9-10-28-20)11-13-3-1-2-4-16(13)27-19/h1-11H,(H2,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQDPJDCNNOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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